molecular formula C18H14O7 B1264616 Dalpatein

Dalpatein

Katalognummer B1264616
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: GYUPEJCNVAKZSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dalpatein is an methoxyisoflavone having methoxy substituents at the 6- and 2'-positions, a hydroxy group at position 7 and a methylenedioxy moiety at the 4'- and 5'-positions. It is a methoxyisoflavone, a member of 7-hydroxyisoflavones and a member of benzodioxoles. It derives from an isoflavone. It is a conjugate acid of a dalpatein(1-).

Wissenschaftliche Forschungsanwendungen

Antithrombotic Effects in Cancer Patients

  • Dalteparin, a low molecular weight heparin, has been investigated for its potential antineoplastic effects. A study showed that dalteparin improved survival rates in cancer patients with solid tumors and acute venous thromboembolism, especially in those without metastatic disease at the time of the thromboembolic event. Further studies are suggested to explore these findings (Lee et al., 2005).
  • Another study, the Fragmin in Acute Myocardial Infarction (FRAMI) Study, explored the efficacy and safety of dalteparin in preventing arterial thromboembolism post-acute anterior myocardial infarction. Dalteparin was found to significantly reduce left ventricular thrombus formation, although it was associated with increased hemorrhagic risk (Kontny et al., 1997).
  • The Fragmin Advanced Malignancy Outcome Study (FAMOUS) investigated the influence of dalteparin on survival in patients with advanced cancer. The study did not find a significant improvement in 1-year survival rates with dalteparin administration but noted improved survival in a subgroup of patients with a better prognosis, suggesting a potential modifying effect of dalteparin on tumor biology (Kakkar et al., 2004).

Cardiovascular Applications

  • The dal-PLAQUE study was designed to assess the effect of dalcetrapib on imaging measures of plaque inflammation and plaque burden. It aimed to understand if dalcetrapib, which modulates cholesteryl ester transfer protein and increases high-density lipoprotein cholesterol, could reduce the progression of atherosclerotic disease and thereby decrease cardiovascular morbidity and mortality. Results were expected to provide important information on the effects of dalcetrapib on markers of inflammation and atherosclerotic plaque burden (Fayad et al., 2011).
  • A study conducted by Leizorovicz et al. (2004) demonstrated that dalteparin once daily halved the rate of venous thromboembolism with a low risk of bleeding in acutely ill medical patients. This research highlighted the potential of dalteparin in the prevention of venous thromboembolism in this patient group (Leizorovicz et al., 2004).

Venous Thromboembolism Prevention in Cancer

  • Research by Lee et al. (2003) compared the efficacy of low-molecular-weight heparin (dalteparin) with that of an oral anticoagulant agent in preventing recurrent thrombosis in patients with cancer. The study found that dalteparin was more effective than the oral anticoagulant in reducing the risk of recurrent thromboembolism without increasing the risk of bleeding (Lee et al., 2003).

Pharmacogenetics and Cardiovascular Events

  • The dal-GenE trial was a pharmacogenetic study that tested the hypothesis that the effect of dalcetrapib on cardiovascular events was influenced by an adenylate cyclase type 9 gene polymorphism. Although the study concluded that dalcetrapib did not significantly reduce the risk of ischemic cardiovascular events, it suggested that a new trial would be needed to test the pharmacogenetic hypothesis in patients with the AA genotype (Tardif et al., 2022).

Eigenschaften

Produktname

Dalpatein

Molekularformel

C18H14O7

Molekulargewicht

342.3 g/mol

IUPAC-Name

7-hydroxy-6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3

InChI-Schlüssel

GYUPEJCNVAKZSU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)O)OCO2

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dalpatein
Reactant of Route 2
Dalpatein
Reactant of Route 3
Dalpatein
Reactant of Route 4
Dalpatein
Reactant of Route 5
Dalpatein
Reactant of Route 6
Dalpatein

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.